[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone
Overview
Description
AM2201 N-(4-fluoropentyl) isomer is a derivative of AM2201, a potent synthetic cannabinoid. It is known for its high affinity for the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2, with binding affinities of 1.0 and 2.6 nanomolar, respectively . This compound is primarily used for research and forensic purposes and is not intended for human or veterinary use .
Mechanism of Action
Target of Action
The primary targets of the AM2201 N-(4-fluoropentyl) isomer are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
AM2201 N-(4-fluoropentyl) isomer is a potent synthetic cannabinoid. It binds to the CB1 and CB2 receptors with Ki values of 1.0 and 2.6 nM respectively . This binding mimics the effects of naturally occurring cannabinoids, leading to a range of physiological responses .
Biochemical Pathways
The endocannabinoid system is involved in a wide range of processes, including pain sensation, mood regulation, and memory .
Pharmacokinetics
As a synthetic cannabinoid, it is expected to have similar pharmacokinetic properties to other compounds in this class .
Result of Action
Due to its potent binding to the cb1 and cb2 receptors, it is likely to produce effects similar to those of other cannabinoids, such as analgesia, euphoria, and alterations in memory .
Biochemical Analysis
Biochemical Properties
The AM2201 N-(4-fluoropentyl) isomer interacts with the central CB1 and peripheral CB2 receptors .
Cellular Effects
The effects of the AM2201 N-(4-fluoropentyl) isomer on various types of cells and cellular processes are not well characterized. Given its interaction with CB1 and CB2 receptors, it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to bind to CB1 and CB2 receptors, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not well characterized .
Temporal Effects in Laboratory Settings
The changes in the effects of the AM2201 N-(4-fluoropentyl) isomer over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been characterized .
Dosage Effects in Animal Models
The effects of the AM2201 N-(4-fluoropentyl) isomer at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been characterized .
Metabolic Pathways
The metabolic pathways that the AM2201 N-(4-fluoropentyl) isomer is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, have not been characterized .
Transport and Distribution
The transport and distribution of the AM2201 N-(4-fluoropentyl) isomer within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation, have not been characterized .
Subcellular Localization
The subcellular localization of the AM2201 N-(4-fluoropentyl) isomer and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, have not been characterized .
Preparation Methods
The synthesis of AM2201 N-(4-fluoropentyl) isomer involves several steps. The primary synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 1-(4-fluoropentyl)-1H-indole-3-carboxylic acid.
Condensation Reaction: This intermediate undergoes a condensation reaction with naphthalen-1-ylmethanone under specific reaction conditions to form the final product.
Chemical Reactions Analysis
AM2201 N-(4-fluoropentyl) isomer undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AM2201 N-(4-fluoropentyl) isomer has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: The compound is used in biological studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Research involving this compound helps in understanding the pharmacological effects of synthetic cannabinoids, which can contribute to the development of new therapeutic agents.
Industry: It is used in forensic toxicology to detect and analyze synthetic cannabinoids in biological samples.
Comparison with Similar Compounds
AM2201 N-(4-fluoropentyl) isomer is similar to other synthetic cannabinoids, such as:
AM2201 N-(2-fluoropentyl) isomer: This compound differs structurally by having fluorine at the 2 position rather than the 4 position of the pentyl chain.
AM2201 N-(3-fluoropentyl) isomer: This compound has fluorine at the 3 position of the pentyl chain.
The uniqueness of AM2201 N-(4-fluoropentyl) isomer lies in its specific binding affinities and the position of the fluorine atom, which can influence its pharmacological properties and interactions with cannabinoid receptors .
Properties
IUPAC Name |
[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO/c1-17(25)8-7-15-26-16-22(20-12-4-5-14-23(20)26)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17H,7-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQHRRYZIBSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017313 | |
Record name | AM2201 N-(4-fluoropentyl) isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-95-8 | |
Record name | AM-2201 N-(4-fluoropentyl) isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427325958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM2201 N-(4-fluoropentyl) isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-2201 N-(4-FLUOROPENTYL) ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789F64K5PR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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